

Decoding Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of Ji-101

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Compound of Interest				
Compound Name:	Ji-101			
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For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of **Ji-101**, a novel multi-kinase inhibitor, with other established kinase inhibitors targeting similar pathways. By presenting available experimental data, this document aims to offer an objective resource for evaluating the off-target effects and potential therapeutic windows of these agents.

Ji-101 is an orally administered multi-kinase inhibitor that primarily targets three key receptor tyrosine kinases involved in angiogenesis and tumor progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR- β), and Ephrin type-B receptor 4 (EphB4).[1][2][3] The inclusion of EphB4 as a primary target distinguishes **Ji-101** from many other angiogenesis inhibitors, offering a novel mechanism of action.[1][2][3]

Kinase Selectivity Profile of Ji-101

A broad kinase cross-reactivity screening of **Ji-101** was conducted using the Ambit KINOMEscan[™] platform, a competitive binding assay that quantitatively measures the interactions of a compound against a large panel of kinases. In this analysis, **Ji-101** was tested against a panel of 445 kinases.[1][2][3]

The results demonstrated that **Ji-101** is a highly selective inhibitor. It displayed high potency against its intended targets—VEGFR2, EphB4, and PDGFRβ—with dissociation constants (Kd) of less than 100 nM.[1][2] Of the 445 kinases screened, only 23 exhibited a Kd value of less



than 3000 nM.[1][2] This indicates a very focused activity profile with a low potential for widespread off-target kinase inhibition.

While the comprehensive list of these 23 off-target kinases and their precise Kd values are not publicly available in full detail, the summary data underscores the high selectivity of **Ji-101** for its primary angiogenic targets. This high degree of selectivity is a desirable characteristic in targeted therapy, as it can potentially lead to a more favorable safety profile with fewer off-target side effects.

Comparative Kinase Cross-Reactivity

To provide context for the selectivity of **Ji-101**, this section compares its profile with those of other multi-kinase inhibitors that also target VEGFR and PDGFR pathways. The following tables summarize publicly available kinome profiling data for several widely used inhibitors. It is important to note that the experimental conditions and the specific kinase panels used in these assays may vary, which can influence the results. The data presented here is intended to provide a general comparative overview.

Table 1: Primary Targets of Selected Kinase Inhibitors

Inhibitor	Primary Targets	
Ji-101	VEGFR2, PDGFRβ, EphB4	
Sunitinib	VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R	
Sorafenib	VEGFRs, PDGFR β , KIT, FLT3, RET, BRAF, CRAF	
Pazopanib	VEGFRs, PDGFRs, FGFRs, KIT, c-Fms	
Axitinib	VEGFRs 1, 2, and 3	
Lenvatinib	VEGFRs, FGFRs, PDGFRα, KIT, RET	
Regorafenib	VEGFRs, TIE2, PDGFRβ, FGFR, KIT, RET,	
Cabozantinib	VEGFRs, MET, AXL, RET, KIT, FLT3	
Vandetanib	VEGFR2, EGFR, RET	







Table 2: Comparative Kinase Selectivity Data (KINOMEscan)

This table presents a selection of off-target kinases for various inhibitors based on available KINOMEscan data. The data is presented as the dissociation constant (Kd) in nM, where a lower value indicates stronger binding. Data for **Ji-101**'s specific off-targets is not publicly available and is therefore represented as "Not Publicly Available."



Kinase	Ji-101 (Kd, nM)	Sunitinib (Kd, nM)	Pazopanib (Kd, nM)
Primary Targets			
KDR (VEGFR2)	<100	16	2.1
PDGFRA	<100	11	35
PDGFRB	<100	1.3	11
EPHB4	<100	1,100	1,400
Selected Off-Targets			
AAK1	Not Publicly Available	1,100	>10,000
ABL1	Not Publicly Available	1,100	>10,000
AURKA	Not Publicly Available	1,300	>10,000
CLK1	Not Publicly Available	22	>10,000
FLT3	Not Publicly Available	9.4	120
KIT	Not Publicly Available	4.3	48
RET	Not Publicly Available	18	130
SRC	Not Publicly Available	1,200	>10,000

Disclaimer: Data is compiled from various public sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
"Not Publicly
Available" indicates that specific data for

Ji-101's off-targets



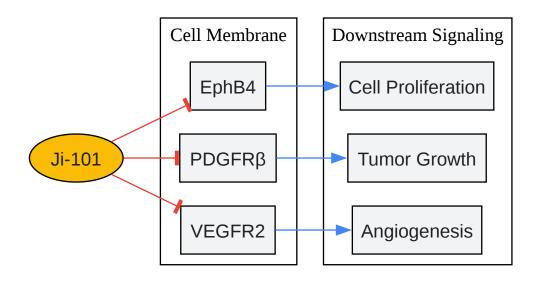


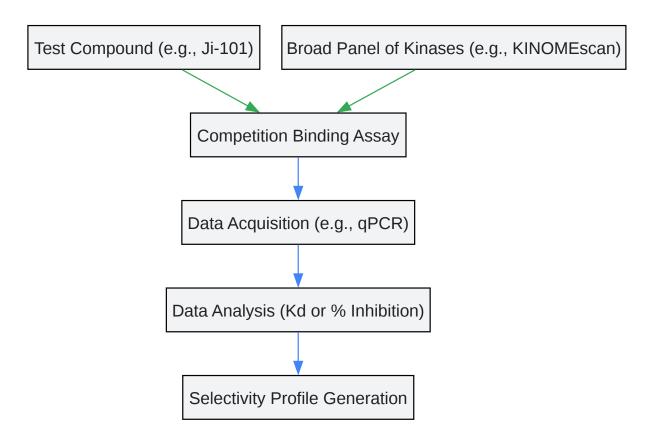
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Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by **Ji-101** and the general workflow for assessing kinase inhibitor selectivity.







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